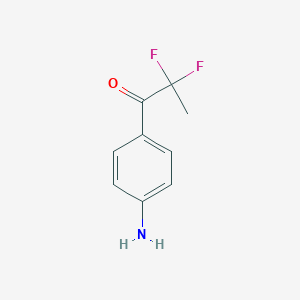

1-(4-Aminophenyl)-2,2-difluoropropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aminophenyl compounds are a class of organic compounds that contain an amino group (-NH2) attached to a phenyl group (a benzene ring). They are used in various industries, including pharmaceuticals, where they serve as a key building block for synthesizing drugs .

Synthesis Analysis

Amines can be prepared through several methods. One common method starts with a simple amine or ammonia and builds up the carbon framework by alkylation or arylation reactions on nitrogen .Molecular Structure Analysis

The molecular structure of aminophenyl compounds can be studied using Density Functional Theory. The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound .Chemical Reactions Analysis

Aminophenyl compounds can undergo various chemical reactions. For example, they can participate in the formation of Schiff-base covalent organic frameworks .Physical And Chemical Properties Analysis

Aminophenyl compounds have versatile chemical properties that make them essential components in the production of diverse compounds .Applications De Recherche Scientifique

Pharmaceutical Intermediates

Compounds like 1-Boc-4-(4-aminophenyl)piperazine are used as intermediates in the synthesis of various pharmaceuticals . It’s plausible that “1-(4-Aminophenyl)-2,2-difluoropropan-1-one” could serve a similar role in drug development.

Agrochemical Synthesis

The same compound mentioned above is also used in agrochemical production . “1-(4-Aminophenyl)-2,2-difluoropropan-1-one” might be involved in the synthesis of pesticides or herbicides.

Dyestuff Manufacturing

Organic intermediates are often utilized in the production of dyes . This compound could potentially be used to create new dyes with unique properties due to its fluorinated structure.

Polymer Synthesis

Compounds with aminophenyl groups, like the one described in a Springer article, are used to synthesize novel polymers . The difluoropropanone group in “1-(4-Aminophenyl)-2,2-difluoropropan-1-one” might confer unique characteristics to such polymers.

Organic Synthesis Reagent

Similar to 4’-Aminoacetophenone , which is used as a reagent in organic synthesis , our compound could be employed in various organic reactions, possibly as a building block for more complex molecules.

Photometric Analysis

The use of related compounds as reagents for photometric determination suggests that “1-(4-Aminophenyl)-2,2-difluoropropan-1-one” might also be applicable in analytical chemistry for measuring concentrations of certain elements or compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-aminophenyl)-2,2-difluoropropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c1-9(10,11)8(13)6-2-4-7(12)5-3-6/h2-5H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIIGFOOGRGKHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)N)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-4-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2906868.png)

![N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetami de](/img/structure/B2906871.png)

![N-(1,1-Dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2906872.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2906883.png)

![3-(2,5-dimethoxyphenyl)-1-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrazole-5-carboxamide](/img/structure/B2906886.png)

![Ethyl imidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2906887.png)

![6-(2-Methoxyphenyl)-2-[1-(2-propan-2-ylpyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2906889.png)

![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B2906890.png)